N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide
Overview
Description
N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to an adamantane carboxamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine under suitable conditions.
Formation of the carbonothioyl intermediate: The 4-(4-methoxyphenyl)piperazine is then reacted with a carbonothioylating agent to introduce the carbonothioyl group.
Coupling with adamantane-1-carboxylic acid: The final step involves coupling the carbonothioyl intermediate with adamantane-1-carboxylic acid to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonothioyl group can be reduced to form thiol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential therapeutic effects are being explored in the treatment of neurodegenerative diseases and other medical conditions.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cholinergic neurotransmission and potentially improve cognitive function . Additionally, the compound may exert neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide can be compared with other similar compounds, such as:
4-(4-methoxyphenyl)piperazine: This compound shares the methoxyphenyl-piperazine core but lacks the adamantane carboxamide structure, resulting in different chemical and biological properties.
para-Methoxyphenylpiperazine (MeOPP): Another piperazine derivative with stimulant effects, but with a simpler structure and different pharmacological profile.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: A related compound with neuroprotective potential against aluminium-induced neurotoxicity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-28-20-4-2-19(3-5-20)25-6-8-26(9-7-25)22(29)24-21(27)23-13-16-10-17(14-23)12-18(11-16)15-23/h2-5,16-18H,6-15H2,1H3,(H,24,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCDZACSMBDTIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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